![molecular formula C13H9Cl2F3Si B12514968 Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane CAS No. 700847-56-9](/img/structure/B12514968.png)
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is an organosilicon compound that features both dichloro and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of phenylsilane derivatives with chlorinating agents and trifluoromethylating reagents. One common method involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent, which reacts with phenylsilane in the presence of a catalyst such as copper(I) iodide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and maintain safety standards. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes with different substituents.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenylsilane derivatives, while oxidation reactions can produce silanol derivatives.
Aplicaciones Científicas De Investigación
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The dichloro and phenyl groups contribute to the compound’s reactivity and ability to form stable complexes with metal ions and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylphenylsilane: Lacks the dichloro substituents but shares the trifluoromethyl group.
Dichlorophenylsilane: Lacks the trifluoromethyl group but shares the dichloro substituents.
Phenyltrifluorosilane: Contains a trifluoromethyl group attached to a silicon atom instead of a phenyl ring.
Uniqueness
Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane is unique due to the presence of both dichloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Propiedades
Número CAS |
700847-56-9 |
|---|---|
Fórmula molecular |
C13H9Cl2F3Si |
Peso molecular |
321.19 g/mol |
Nombre IUPAC |
dichloro-phenyl-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C13H9Cl2F3Si/c14-19(15,11-6-2-1-3-7-11)12-8-4-5-10(9-12)13(16,17)18/h1-9H |
Clave InChI |
WRKXSYSPBRYGRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)C(F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



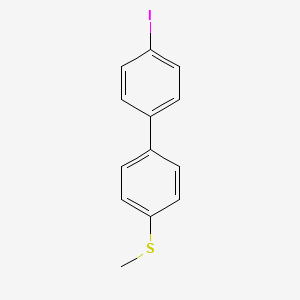
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)
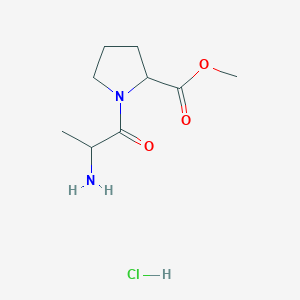
![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)
![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)
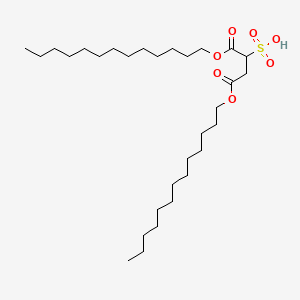
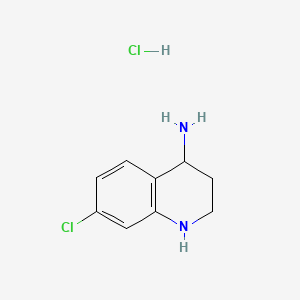
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

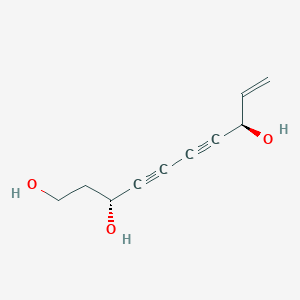
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
